O-Methylcedrelopsin

Description

Properties

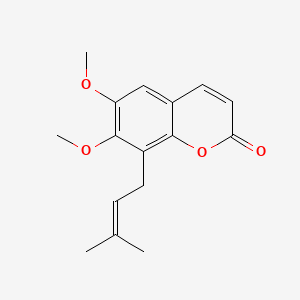

IUPAC Name |

6,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-10(2)5-7-12-15-11(6-8-14(17)20-15)9-13(18-3)16(12)19-4/h5-6,8-9H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBURDJZOIAAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223217 | |

| Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72916-61-1 | |

| Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072916611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of O-Methylcedrelopsin?

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylcedrelopsin, a natural coumarin (B35378), has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, this document elucidates the potential signaling pathways associated with its vasorelaxant activity, offering a valuable resource for researchers in pharmacology and medicinal chemistry.

Physicochemical Properties

This compound is a coumarin compound that has been isolated from plant sources such as the trunk bark of Cedrelopsis grevei and the roots of Toddalia asiatica.[1] It presents as a crystalline solid and exhibits solubility in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₄ | [2] |

| Molecular Weight | 274.31 g/mol | ChemFaces |

| Physical State | Crystalline Solid | ChemFaces |

| Predicted XlogP | 3.8 | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, standard methodologies for natural products, particularly coumarins, can be employed.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity. A standard method for its determination involves the use of a melting point apparatus.

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the equilibrium solubility method.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Biological Activity and Signaling Pathways

This compound has been reported to possess potential vasorelaxing activity. While the specific signaling pathway for this compound has not been fully elucidated, the vasorelaxant effects of coumarins isolated from Cedrelopsis grevei provide insights into its likely mechanism of action.

The activity-guided fractionation of the hydroalcoholic extract of the trunk bark of Cedrelopsis grevei led to the isolation of five coumarins, including this compound, which were identified as being responsible for the observed vasorelaxing activity.

A plausible signaling pathway for the vasorelaxant effect of coumarins is illustrated in the following diagram. This pathway often involves the modulation of calcium channels and the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade in vascular smooth muscle cells.

Caption: Proposed vasorelaxant signaling pathway for coumarins.

Conclusion

This compound is a natural product with promising vasorelaxant properties. While some of its physicochemical characteristics have been identified, further experimental determination of properties such as melting point, boiling point, and pKa is necessary for a complete profile. The elucidation of its precise mechanism of action through detailed investigation of its interaction with specific signaling pathways will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers to build upon in their exploration of this compound.

References

O-Methylcedrelopsin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylcedrelopsin is a naturally occurring coumarin (B35378) that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from two primary botanical sources:

-

Cedrelopsis grevei Baill. (Ptaeroxylaceae family): This plant, endemic to Madagascar, is a significant source of this compound. The compound is found in both the trunk bark and stem bark of the tree.[1][2] The bark of Cedrelopsis grevei is known to produce a variety of other coumarins and essential oils.

-

Toddalia asiatica Lam. (Rutaceae family): The roots of this plant, widely distributed in Asia and Africa, have also been confirmed as a natural source of this compound. The root extracts of Toddalia asiatica contain a diverse array of coumarins and alkaloids.

Isolation of this compound from Cedrelopsis grevei

The isolation of this compound from the trunk bark of Cedrelopsis grevei is typically achieved through a multi-step process involving extraction and chromatography. The following protocol is a representative example based on activity-guided fractionation principles.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the isolation of this compound and related compounds from Cedrelopsis grevei. It is important to note that the precise yield of this compound has not been explicitly reported in the reviewed literature; the value provided is an estimation based on the isolation of analogous compounds.

| Parameter | Value | Source / Remarks |

| Starting Material | Dried, powdered trunk bark of Cedrelopsis grevei | --- |

| Extraction Solvent | Hydroalcoholic solution (e.g., 80% Ethanol in Water) | Based on activity-guided fractionation studies. |

| Extraction Method | Maceration or Soxhlet extraction | General methods for natural product extraction. |

| Chromatography Type | Gravity Column Chromatography | Mentioned in literature for coumarin separation. |

| Stationary Phase | Silica (B1680970) Gel (e.g., 70-230 mesh) | Standard for normal-phase chromatography. |

| Mobile Phase | Gradient of Hexane, Dichloromethane (B109758), Ethyl Acetate, and Methanol | Increasing polarity to elute compounds of varying polarity. |

| Estimated Yield | 0.01 - 0.1% (of dried plant material) | Note: This is an educated estimation as the exact yield of this compound is not specified in the available literature. Yields of individual coumarins can vary significantly based on plant material and isolation technique. |

Detailed Experimental Protocol

This protocol outlines the key steps for the isolation of this compound from the trunk bark of Cedrelopsis grevei.

Step 1: Plant Material Preparation

-

Collect fresh trunk bark of Cedrelopsis grevei.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

Step 2: Extraction

-

Macerate the powdered bark (e.g., 1 kg) in a hydroalcoholic solution (e.g., 5 L of 80% ethanol) at room temperature for 48-72 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.

-

Repeat the maceration process with the plant residue to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude hydroalcoholic extract.

Step 3: Chromatographic Separation

-

Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) slurry-packed in hexane.

-

Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a solvent gradient of increasing polarity. A representative gradient is as follows:

-

100% Hexane

-

Hexane : Dichloromethane mixtures (e.g., 9:1, 1:1, 1:9 v/v)

-

100% Dichloromethane

-

Dichloromethane : Ethyl Acetate mixtures (e.g., 9:1, 1:1, 1:9 v/v)

-

100% Ethyl Acetate

-

Ethyl Acetate : Methanol mixtures (e.g., 9.5:0.5, 9:1 v/v)

-

-

Collect fractions of a consistent volume (e.g., 50 mL) and monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 7:3 v/v) and UV detection (254 nm and 365 nm).

-

Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.

-

Further purify the combined fractions containing this compound using repeated column chromatography or preparative HPLC to obtain the pure compound.

Step 4: Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

Visualization of the Isolation Workflow

The following diagrams illustrate the logical workflow for the isolation of this compound from its natural source.

Conclusion

This technical guide provides a detailed overview of the natural sources and a representative isolation protocol for this compound. The methodologies described, particularly the use of solvent extraction followed by silica gel column chromatography, are standard and effective techniques in natural product chemistry. While the precise yield of this compound from Cedrelopsis grevei requires further quantitative studies, the information provided herein offers a solid foundation for researchers aiming to isolate and study this promising coumarin. The visual workflow and tabulated data are designed to facilitate a clear understanding of the entire process, from plant material collection to the final pure compound.

References

O-Methylcedrelopsin: A Comprehensive Technical Guide to its Structure Elucidation and Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of O-Methylcedrelopsin, a naturally occurring coumarin (B35378). This document details the spectroscopic data and experimental protocols that have been instrumental in defining its molecular architecture.

Introduction

This compound (6,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one) is a prenylated coumarin that has been isolated from plant sources such as Cedrelopsis grevei and Toddalia asiatica.[1] The structural determination of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide summarizes the key spectral data and the methodologies employed in its structural characterization.

Isolation of this compound

The isolation of this compound from the stem bark of Cedrelopsis grevei is a critical first step for its structural analysis. A general procedure for the extraction and isolation of coumarins from this plant is outlined below.

Experimental Protocol: Extraction and Isolation

-

Plant Material : The stem bark of Cedrelopsis grevei is collected, air-dried, and ground into a fine powder.

-

Extraction : The powdered bark is extracted with a suitable organic solvent, typically methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period (e.g., 48 hours).

-

Fractionation : The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.

-

Chromatography : The fraction containing the coumarins is further purified using chromatographic techniques. This typically involves column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation Workflow

The elucidation of the structure of this compound follows a logical workflow that integrates data from various spectroscopic methods.

Caption: Workflow for the structure elucidation of this compound.

Spectroscopic Data

The structural assignment of this compound is based on the following spectral data obtained from the key reference, Mulholland et al., Phytochemistry, 2002, 61(8), 919-922.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, which is used to determine its molecular formula.

Experimental Protocol: Mass spectra are typically recorded on a mass spectrometer using electrospray ionization (ESI) or electron impact (EI) techniques.

Table 1: Mass Spectrometry Data for this compound

| Ion | m/z (experimental) | Molecular Formula |

| [M+H]⁺ | C₁₆H₁₉O₄ | |

| [M+Na]⁺ | C₁₆H₁₈O₄Na | |

| [M]⁺ | C₁₆H₁₈O₄ | |

| (Note: Specific experimental m/z values are pending access to the primary literature.) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or dissolved in a suitable solvent like chloroform.

Table 2: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O stretching (α,β-unsaturated lactone) |

| ~1600, ~1500 | Medium | C=C stretching (aromatic) |

| ~1200-1000 | Strong | C-O stretching (ethers) |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~3050 | Weak | C-H stretching (aromatic/vinylic) |

| (Note: Specific peak values are pending access to the primary literature.) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Experimental Protocol: The ¹H NMR spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz) in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 3: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data pending | H-3 | |||

| Data pending | H-4 | |||

| Data pending | H-5 | |||

| Data pending | H-1' | |||

| Data pending | H-2' | |||

| Data pending | 6-OCH₃ | |||

| Data pending | 7-OCH₃ | |||

| Data pending | 3'-CH₃ | |||

| Data pending | 3'-CH₃ | |||

| (Note: Specific chemical shifts, multiplicities, coupling constants, and integrations are pending access to the primary literature.) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: The ¹³C NMR spectrum is recorded on an NMR spectrometer (e.g., 100 or 125 MHz) in a deuterated solvent, typically chloroform-d (CDCl₃).

Table 4: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| Data pending | C-2 |

| Data pending | C-3 |

| Data pending | C-4 |

| Data pending | C-4a |

| Data pending | C-5 |

| Data pending | C-6 |

| Data pending | C-7 |

| Data pending | C-8 |

| Data pending | C-8a |

| Data pending | C-1' |

| Data pending | C-2' |

| Data pending | C-3' |

| Data pending | C-4' |

| Data pending | C-5' |

| Data pending | 6-OCH₃ |

| Data pending | 7-OCH₃ |

| (Note: Specific chemical shifts are pending access to the primary literature.) |

Conclusion

The structure of this compound has been unequivocally established through the systematic application of modern spectroscopic techniques. The combined data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provide a complete picture of its molecular formula, functional groups, and atomic connectivity. The experimental protocols outlined in this guide are standard methodologies in the field of natural product chemistry for the isolation and characterization of novel compounds. Further research into the pharmacological properties of this compound may be facilitated by the detailed structural and spectral information presented herein.

References

The Biosynthesis of Coumarins in Cedrelopsis grevei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrelopsis grevei, a plant species endemic to Madagascar, is a rich source of diverse secondary metabolites, particularly coumarins. These compounds, belonging to the benzopyrone family, are of significant interest to the pharmaceutical and scientific communities due to their wide range of biological activities. Understanding the biosynthetic pathway of these molecules in C. grevei is crucial for potential biotechnological production and the development of new therapeutic agents. This technical guide provides a detailed overview of the proposed biosynthetic pathway of coumarins in Cedrelopsis grevei, supported by a summary of isolated compounds, representative experimental protocols, and pathway visualizations.

While the general framework for coumarin (B35378) biosynthesis in plants is established, specific enzymatic and genetic studies in Cedrelopsis grevei are not yet available in the scientific literature. Therefore, the pathways presented herein are inferred from the structures of the isolated coumarins and the well-characterized general phenylpropanoid pathway.

Proposed Biosynthetic Pathway of Coumarins in Cedrelopsis grevei

The biosynthesis of coumarins in Cedrelopsis grevei is believed to originate from the shikimate and phenylpropanoid pathways, which are central to the production of a vast array of phenolic compounds in plants.[1][2][3] The pathway can be broadly divided into the general phenylpropanoid pathway, the formation of the core coumarin structure, and the subsequent diversification of this scaffold.

General Phenylpropanoid Pathway

The initial steps are common to the biosynthesis of many phenolic compounds.[4][5] The pathway begins with the amino acid L-phenylalanine.

-

Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce trans-cinnamic acid.

-

Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

Coenzyme A Ligation: Subsequently, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activated intermediate is a critical branch point for various metabolic pathways.

Formation of the Core Coumarin Scaffold (Umbelliferone)

The formation of the characteristic benzopyrone structure of coumarins involves an ortho-hydroxylation followed by lactonization.

-

Ortho-Hydroxylation: p-Coumaroyl-CoA undergoes hydroxylation at the C2 position, a crucial step catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) .

-

Isomerization and Lactonization: The resulting 2'-hydroxy p-coumaroyl-CoA undergoes a trans/cis isomerization of the side chain, followed by a spontaneous or enzyme-catalyzed (by Coumarin Synthase - COSY ) lactonization to form the fundamental coumarin, umbelliferone (B1683723) (7-hydroxycoumarin).

Diversification of the Coumarin Scaffold in Cedrelopsis grevei

Umbelliferone serves as the precursor for the diverse range of coumarins found in C. grevei. This diversification is achieved through a series of hydroxylation, O-methylation, and prenylation reactions, likely catalyzed by specific hydroxylases, O-methyltransferases (OMTs), and prenyltransferases (PTs).

-

Formation of Aesculetin and Scoparone:

-

Hydroxylation of umbelliferone at the C6 position by a hydroxylase would yield aesculetin (6,7-dihydroxycoumarin), a coumarin isolated from C. grevei.

-

Subsequent methylation of the hydroxyl group at C6 of aesculetin by an O-methyltransferase (OMT) would produce scoparone (6-methoxy-7-hydroxycoumarin), another coumarin found in this plant.

-

-

Formation of Prenylated Coumarins:

-

The attachment of a prenyl group (a five-carbon isoprenoid unit) from dimethylallyl pyrophosphate (DMAPP) is a key modification. Aromatic prenyltransferases (PTs) catalyze the C-prenylation or O-prenylation of the coumarin ring.

-

Cedrelopsin (B26933) and Isocedrelopsin : Direct prenylation of umbelliferone at the C6 or C8 position, followed by methylation of the 7-hydroxyl group, could lead to the formation of cedrelopsin and its isomers. Isocedrelopsin has been identified as 7-methoxy-5-prenylcoumarin.

-

Obliquin and 8-Methoxyobliquin : These are likely derived from a prenylated and subsequently modified umbelliferone or aesculetin backbone.

-

Microfolicoumarin (6,7-dimethoxy-5-prenylcoumarin) is likely formed through prenylation of a di-hydroxylated coumarin precursor, followed by methylation at both the C6 and C7 hydroxyl groups.

-

-

Formation of Pyranocoumarins:

-

Dihydrobraylin : This pyranocoumarin (B1669404) is formed through the prenylation of a coumarin precursor, followed by cyclization and modification of the prenyl side chain, often catalyzed by cytochrome P450 enzymes.

-

The following diagram illustrates the proposed biosynthetic pathway leading to the coumarins identified in Cedrelopsis grevei.

Caption: Proposed biosynthetic pathway of coumarins in Cedrelopsis grevei.

Data Presentation: Coumarins Isolated from Cedrelopsis grevei

The following table summarizes the various coumarins that have been successfully isolated and identified from the bark of Cedrelopsis grevei.

| Class | Compound Name | Reference(s) |

| Simple Coumarins | Aesculetin | |

| Scoparone | ||

| Prenylated Coumarins | Isocedrelopsin | |

| Cedrelopsin | ||

| Obliquin | ||

| 8-Methoxyobliquin | ||

| Microfolicoumarin | ||

| Pyranocoumarins | Dihydrobraylin | |

| Cedrecoumarin A | ||

| Cedrecoumarin B | ||

| Other | Norbraylin | |

| O-Methylcedrelopsin |

Experimental Protocols: Isolation and Characterization of Coumarins

The following is a generalized protocol for the extraction, isolation, and structural elucidation of coumarins from plant material, based on methodologies reported in the literature.

Extraction

-

Material Preparation: The dried and powdered bark of Cedrelopsis grevei is used as the starting material.

-

Soxhlet Extraction: The powdered bark is subjected to continuous extraction in a Soxhlet apparatus. A non-polar solvent such as hexane (B92381) is typically used for an initial extraction to remove lipids and other non-polar compounds. This is followed by extraction with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and methanol, to isolate a wide range of compounds.

-

Solvent Evaporation: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Column Chromatography (CC): The crude extract (e.g., the hexane or chloroform extract) is subjected to column chromatography over silica (B1680970) gel.

-

Elution Gradient: The column is eluted with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexane.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualized under UV light (254 nm and 366 nm). Coumarins often exhibit fluorescence.

-

Further Purification: Fractions containing compounds of interest are combined and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The purified compounds are identified using a combination of spectroscopic techniques:

-

UV-Visible Spectroscopy: Provides information about the chromophore system of the coumarin.

-

Infrared (IR) Spectroscopy: Identifies functional groups, such as the characteristic lactone carbonyl group (~1710-1730 cm⁻¹).

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

-

¹H NMR: Provides information on the number, environment, and coupling of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are used to establish the connectivity of atoms within the molecule and the spatial proximity of protons, allowing for the complete and unambiguous assignment of the structure.

-

The following diagram outlines a general workflow for the isolation and characterization of coumarins.

Caption: General workflow for the isolation and characterization of coumarins.

Conclusion and Future Directions

Cedrelopsis grevei is a promising source of structurally diverse coumarins with potential therapeutic applications. While the general biosynthetic route can be proposed based on established pathways, significant research is required to fully elucidate the specific enzymatic machinery in this plant. Future research should focus on:

-

Transcriptome and Genome Sequencing: To identify candidate genes encoding the enzymes (PAL, C4H, 4CL, C2'H, OMTs, PTs, and cytochrome P450s) involved in coumarin biosynthesis.

-

Enzyme Characterization: In vitro and in vivo functional characterization of these candidate enzymes to confirm their roles in the pathway.

-

Metabolomic Studies: To quantify the flux through the pathway and identify key regulatory points.

A comprehensive understanding of the biosynthesis of coumarins in Cedrelopsis grevei will not only advance our knowledge of plant secondary metabolism but also open avenues for the metabolic engineering and sustainable production of these valuable compounds for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

Preliminary in-vitro screening of O-Methylcedrelopsin bioactivity.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylcedrelopsin is a naturally occurring coumarin (B35378) that has been isolated from plant species such as Cedrelopsis grevei and Toddalia asiatica. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] This technical guide provides a summary of the preliminary in-vitro screening of this compound's bioactivity, drawing upon available data for the compound itself, related compounds from its natural source, and the broader class of coumarins. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Bioactivity of this compound and Related Compounds

Direct in-vitro studies on the anti-inflammatory, antimicrobial, and cytotoxic activities of isolated this compound are limited. However, research on the extracts of Cedrelopsis grevei, a primary source of this coumarin, provides valuable preliminary insights into its potential biological functions.

Data Summary

The following tables summarize the available quantitative data for the bioactivity of Cedrelopsis grevei extracts and a related coumarin, cedrecoumarin A, also isolated from the same plant. It is important to note that these values represent the activity of a complex mixture or a different, albeit structurally related, compound and may not be directly attributable to this compound alone. Further studies on the isolated compound are required to determine its specific activity.

| Bioactivity | Test Substance | Assay | Cell Line/Organism | Result (IC50/MIC) | Reference |

| Anti-inflammatory | Cedrelopsis grevei essential oil | Not specified | Not specified | IC50: 21.33 mg/L | [2] |

| Anti-inflammatory | Cedrecoumarin A | Inhibition of reactive oxygen metabolites | Human polymorphonuclear leukocytes | IC50: 3.2 µg/ml | [3] |

| Anti-inflammatory | Cedrecoumarin A | Superoxide anion scavenging | Cell-free system | IC50: 3.0 µg/ml | [3] |

| Cytotoxicity | Cedrelopsis grevei essential oil | Not specified | MCF-7 (human breast cancer) | IC50: 21.5 mg/L | [2] |

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

This section details the standard methodologies for the key in-vitro assays relevant to the preliminary screening of this compound's bioactivity.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay: Nitric Oxide (NO) Release Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the known vasorelaxant activity suggests a potential interaction with pathways regulating vascular smooth muscle tone. One common pathway involved in vasodilation is the nitric oxide (NO) signaling pathway.

Hypothesized Nitric Oxide Signaling Pathway:

Conclusion and Future Directions

The preliminary data available suggests that this compound, as a constituent of Cedrelopsis grevei and a member of the coumarin family, holds potential for various biological activities, including vasorelaxant, anti-inflammatory, and cytotoxic effects. However, a significant knowledge gap exists regarding the specific in-vitro bioactivity of the isolated compound.

Future research should focus on:

-

Isolation and Purification: Obtaining pure this compound for dedicated in-vitro studies.

-

Comprehensive Bioactivity Screening: Performing a battery of in-vitro assays, including but not limited to those described in this guide, to quantify its anti-inflammatory, antimicrobial, and cytotoxic properties against a panel of relevant cell lines and microbial strains.

-

Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

This technical guide serves as a starting point for further investigation into the therapeutic potential of this compound. The provided protocols and summarized data are intended to facilitate the design of future experiments aimed at fully characterizing the bioactivity of this promising natural product.

References

- 1. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]

- 2. Chemical composition and anticancer, antiinflammatory, antioxidant and antimalarial activities of leaves essential oil of Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. plante-essentielle.com [plante-essentielle.com]

O-Methylcedrelopsin (CAS Number: 72916-61-1): A Technical Overview of its Vasoactive Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylcedrelopsin is a naturally occurring coumarin (B35378) that has garnered scientific interest for its potential therapeutic applications, primarily centered around its vasorelaxant properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, and the experimental protocols used to elucidate its effects. The information is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is classified as a prenylated coumarin. Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value |

| CAS Number | 72916-61-1 |

| Molecular Formula | C₁₆H₁₈O₄ |

| Molecular Weight | 274.31 g/mol |

| Natural Sources | Roots of Toddalia asiatica Lam., Trunk bark of Cedrelopsis grevei[1][2] |

| Compound Type | Coumarin |

Biological Activity: Vasorelaxation

The primary reported biological activity of this compound is its ability to induce vasorelaxation, the widening of blood vessels, which can lead to a decrease in blood pressure. This activity was identified through bio-guided fractionation of extracts from Cedrelopsis grevei.

A hydroalcoholic extract of the trunk bark of Cedrelopsis grevei was found to produce a concentration-dependent relaxation of rat aortic rings that had been pre-contracted with noradrenaline.[3] Further investigation through activity-guided fractionation led to the isolation of five coumarins, including this compound, which were identified as the constituents responsible for the observed vasorelaxing effect.[2][3]

While the crude extract demonstrated activity, specific quantitative data for the vasorelaxant potency of pure this compound, such as an IC₅₀ value, is not detailed in the currently available primary literature.

Experimental Protocols

The following is a generalized experimental protocol for assessing the vasorelaxant effects of compounds like this compound, based on the methodologies described for the crude extract of Cedrelopsis grevei and general practices in the field.

Preparation of Aortic Rings for Vasorelaxation Assay

Detailed Steps:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised. The aorta is cleaned of adhering fat and connective tissue and then sectioned into rings of 2-3 mm in width.

-

Experimental Setup: The aortic rings are mounted in a 10 mL organ bath filled with Krebs solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂. The rings are subjected to a resting tension of 1.5 g and allowed to equilibrate for 60-90 minutes.

-

Assay Protocol: Following equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent such as noradrenaline (1 µM). Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner, with the relaxation response being recorded isometrically.

Signaling Pathways

The precise signaling pathway through which this compound exerts its vasorelaxant effect has not been explicitly detailed in the available literature. However, studies on the crude extract of Cedrelopsis grevei suggest the involvement of the nitric oxide (NO) pathway. The endothelium-dependent relaxation of the extract was inhibited by inhibitors of NO synthase and guanylyl cyclase. This suggests that the vasorelaxant effect may be mediated by the NO-sGC-cGMP pathway. The general mechanism for endothelium-dependent vasorelaxation is depicted below.

References

The Chemistry and Pharmacology of Coumarins: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of the coumarin (B35378) scaffold.

Introduction

Coumarins, a prominent class of naturally occurring benzopyrone compounds, have long captured the attention of chemists and pharmacologists due to their wide distribution in the plant kingdom and their diverse and potent biological activities.[1] Structurally, coumarins are characterized by a benzene (B151609) ring fused to an α-pyrone ring (2H-1-benzopyran-2-one).[2] This privileged scaffold is amenable to a wide range of chemical modifications, making it a versatile platform for the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the chemical synthesis, key biological activities, and mechanisms of action of coumarins, with a focus on their modulation of critical signaling pathways and their pharmacokinetic profiles, to inform and guide researchers, scientists, and drug development professionals.

Chemical Synthesis of the Coumarin Core

The synthesis of the coumarin nucleus can be achieved through several classic organic reactions, each offering distinct advantages in terms of substrate scope and substitution patterns. The most prominent methods include the Pechmann condensation, Knoevenagel condensation, and the Perkin reaction.

Pechmann Condensation

The Pechmann condensation is a widely used and straightforward method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions.

Experimental Protocol: Synthesis of 4-Methylcoumarin Derivatives

-

Reagents: Substituted phenol (e.g., resorcinol), ethyl acetoacetate (B1235776), and an acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or a Lewis acid like InCl₃).

-

Procedure:

-

In a round-bottom flask, combine the phenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Slowly add the acid catalyst with stirring. For solid catalysts, add the catalyst to the mixture.

-

Heat the reaction mixture, typically at temperatures ranging from room temperature to 120°C, depending on the catalyst and substrates.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified coumarin derivative.

-

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a weak base to form a C=C bond. For coumarin synthesis, this typically involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound like diethyl malonate or ethyl acetoacetate.

Experimental Protocol: Synthesis of 3-Substituted Coumarins

-

Reagents: Substituted salicylaldehyde, an active methylene compound (e.g., diethyl malonate), and a basic catalyst (e.g., piperidine, pyridine).

-

Procedure:

-

Dissolve the salicylaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent such as ethanol (B145695) or toluene.

-

Add a catalytic amount of the base to the solution.

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from an appropriate solvent to yield the purified 3-substituted coumarin.

-

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids, which can be adapted for coumarin synthesis by using salicylaldehyde. The reaction involves heating salicylaldehyde with an acid anhydride (B1165640) and its corresponding sodium salt.

Experimental Protocol: Synthesis of Coumarin

-

Reagents: Salicylaldehyde, acetic anhydride, and sodium acetate (B1210297).

-

Procedure:

-

Combine salicylaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents) in a round-bottom flask.

-

Heat the mixture in an oil bath at 180°C for several hours.

-

Cool the reaction mixture and add a saturated solution of sodium bicarbonate to hydrolyze the excess acetic anhydride and neutralize the acetic acid formed.

-

The crude coumarin will precipitate. Collect the solid by filtration.

-

Purify the product by recrystallization from hot water or ethanol.

-

Quantitative Data on Coumarin Synthesis

The choice of synthetic method can significantly impact the yield of the desired coumarin derivative. The following table summarizes typical yields for the synthesis of various coumarin derivatives using the aforementioned methods.

| Synthesis Method | Starting Materials | Product | Catalyst/Conditions | Yield (%) |

| Pechmann Condensation | Phenol, Ethyl acetoacetate | 4-Methylcoumarin | H₂SO₄ | 80-95 |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | 7-Hydroxy-4-methylcoumarin | Amberlyst-15 | 90-98 |

| Knoevenagel Condensation | Salicylaldehyde, Diethyl malonate | Coumarin-3-carboxylic acid ethyl ester | Piperidine/Ethanol | 75-90 |

| Knoevenagel Condensation | 2-Hydroxy-5-bromosalicylaldehyde, Malononitrile | 6-Bromo-3-cyanocoumarin | Basic alumina/Microwave | 85-95 |

| Perkin Reaction | Salicylaldehyde, Acetic anhydride | Coumarin | Sodium acetate | 60-80 |

Biological Activities of Coumarins

Coumarin derivatives exhibit a remarkable range of pharmacological activities, making them attractive scaffolds for drug discovery. Their biological effects are diverse and include anticancer, anti-inflammatory, anticoagulant, and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of coumarins against a variety of cancer cell lines. Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Materials: Cancer cell lines (e.g., MCF-7, HeLa, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (B87167) (DMSO), 96-well plates.

-

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare stock solutions of the test coumarin derivatives in DMSO and dilute them to various concentrations with the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

The following table summarizes the in vitro anticancer activity of selected coumarin derivatives against various cancer cell lines.

| Coumarin Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Methylumbelliferone | Prostate (PC-3) | 150 | [4] |

| Osthole | Breast (MCF-7) | 25 | [5] |

| Esculetin | Leukemia (HL-60) | 10 | |

| 7,8-Dihydroxy-4-methylcoumarin | Colon (HCT-116) | 5.8 | - |

| 6-Nitro-7-hydroxycoumarin | Lung (A549) | 12.5 | - |

Anti-inflammatory Activity

Coumarins have shown significant anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

-

Materials: Bovine serum albumin (BSA), phosphate-buffered saline (PBS), test coumarin derivatives, and a reference anti-inflammatory drug (e.g., diclofenac (B195802) sodium).

-

Procedure:

-

Prepare a solution of BSA in PBS.

-

Mix the BSA solution with various concentrations of the test coumarin derivatives.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

Cool the solutions and measure the turbidity at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

-

Anticoagulant Activity

The most well-known therapeutic application of a coumarin derivative is the anticoagulant effect of warfarin (B611796) and its analogues, which act as vitamin K antagonists.

Experimental Protocol: In Vitro Anticoagulant Activity (Prothrombin Time Assay)

-

Materials: Citrated plasma, thromboplastin-calcium reagent, test coumarin derivatives.

-

Procedure:

-

Incubate the citrated plasma with different concentrations of the test coumarin derivatives.

-

Add the thromboplastin-calcium reagent to initiate coagulation.

-

Measure the time taken for the plasma to clot (prothrombin time).

-

Compare the prothrombin time of the test samples with that of a control.

-

Antimicrobial Activity

Coumarin derivatives have demonstrated activity against a broad spectrum of bacteria and fungi.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, test coumarin derivatives.

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the test compounds in the appropriate broth in the microtiter plates.

-

Inoculate each well with the microbial suspension.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

Mechanism of Action: Modulation of Signaling Pathways

The diverse biological activities of coumarins can be attributed to their ability to interact with and modulate various cellular signaling pathways. Two of the most significant pathways affected by coumarins are the PI3K/Akt/mTOR and the Nrf2 pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Several coumarin derivatives have been shown to inhibit this pathway at different nodal points. For instance, some coumarins can directly inhibit the kinase activity of PI3K or Akt, while others may act upstream by affecting receptor tyrosine kinases. This inhibition leads to the dephosphorylation of Akt and its downstream targets, ultimately resulting in the induction of apoptosis and cell cycle arrest in cancer cells.

Caption: Coumarin derivatives inhibit the PI3K/Akt/mTOR pathway.

Activation of the Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes. Many coumarin derivatives, particularly those with Michael acceptor properties, can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This stabilization and activation of Nrf2 by coumarins enhance the cellular antioxidant capacity and contribute to their anti-inflammatory and chemopreventive effects.

Caption: Coumarins activate the Nrf2 antioxidant response pathway.

Experimental Workflow for Biological Activity Screening

A typical workflow for the initial screening and characterization of the biological activity of novel coumarin derivatives is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedizin.de [springermedizin.de]

O-Methylcedrelopsin and its Relation to the Meliaceae Family: A Technical Guide

Executive Summary: This technical guide provides a comprehensive overview of O-Methylcedrelopsin, a bioactive coumarin (B35378), and its chemotaxonomic relationship to the Meliaceae plant family. This compound has been identified as a constituent with vasorelaxing properties, isolated primarily from Cedrelopsis grevei. While Cedrelopsis is classified under the Ptaeroxylaceae family, its close taxonomic and chemical links to the Meliaceae and Rutaceae families are significant. This document details the chemical properties of this compound, summarizes quantitative bioactivity data for related compounds, provides in-depth experimental protocols for its isolation and biological evaluation, and visualizes key relationships and pathways. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Meliaceae Family and its Chemical Landscape

The Meliaceae, commonly known as the mahogany family, is a large family of flowering plants in the order Sapindales, comprising approximately 53 genera and 600 known species of trees and shrubs. It is pantropically distributed and is of significant economic importance for its timber (e.g., Swietenia, mahogany) and for its medicinally valuable secondary metabolites.

The family is renowned for its chemical diversity. The principal chemical constituents are highly oxidized tetranortriterpenoids known as limonoids, which are considered key chemotaxonomic markers. Besides limonoids, the Meliaceae family produces a wide array of other compounds including terpenoids, alkaloids, flavonoids, coumarins, chromones, and various phenolic compounds.[1] These compounds contribute to a broad spectrum of biological activities, including cytotoxic, antimicrobial, antimalarial, and insect antifeedant properties.[1]

This compound and its Taxonomic Context

This compound is a prenylated coumarin that has been identified as a compound with potential vasorelaxing activity.[1] Its primary documented source is the trunk bark of Cedrelopsis grevei, a plant species endemic to Madagascar.[1][2] It has also been isolated from the roots of Toddalia asiatica (family Rutaceae).

The classification of the genus Cedrelopsis has been a subject of botanical discussion. While historically placed by some in or near the Meliaceae family, it is now commonly placed in the distinct family Ptaeroxylaceae, which also includes the genus Ptaeroxylon. The chemistry of these genera, particularly the presence of a rich diversity of coumarins and chromones, supports their grouping together. Furthermore, the chemical profiles of Ptaeroxylaceae, Meliaceae, and Rutaceae show significant overlap, particularly with the co-occurrence of limonoids and coumarins, suggesting a close phylogenetic relationship. This chemotaxonomic link makes the study of compounds from Cedrelopsis relevant to researchers exploring the chemical space of the broader Meliaceae and related families.

Data Presentation

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 72916-61-1 | |

| Molecular Formula | C₁₆H₁₈O₄ | |

| Molecular Weight | 274.3 g/mol | |

| Compound Type | Coumarin | |

| Physical Description | Crystalline solid | |

| Known Sources | Cedrelopsis grevei (Baill.), Toddalia asiatica (Lam.) |

Vasorelaxant Activity of Selected Coumarins

While this compound was isolated as one of the active constituents responsible for the vasorelaxing activity of the Cedrelopsis grevei extract, specific IC₅₀ values for the pure compound are not detailed in the readily available literature. The table below presents quantitative data for other coumarins to provide context for the potency of this compound class.

| Compound | Assay Details | IC₅₀ / EC₅₀ | Reference |

| Kimcuongin | Rat aorta rings contracted by 60 mM K⁺ | IC₅₀: 37.7 µM | |

| Murracarpin | Rat aorta rings contracted by 60 mM K⁺ | IC₅₀: 139.3 µM | |

| Coumarin-7-yl-methyl nitrate | Rat aorta rings pre-contracted with phenylephrine | IC₅₀: 1.92 nM | |

| NaHS (H₂S Donor) | Pre-constricted mouse aorta | EC₅₀: 189 ± 69 µM |

Experimental Protocols

Bioassay-Guided Isolation of this compound

This protocol describes a general procedure for the isolation of this compound from the trunk bark of Cedrelopsis grevei based on the principles of bioassay-guided fractionation.

-

Plant Material Collection and Preparation:

-

Collect fresh trunk bark of Cedrelopsis grevei.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until constant weight is achieved.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered bark (e.g., 1 kg) with a hydroalcoholic solution (e.g., 80% ethanol (B145695) in water) at room temperature for 72 hours with occasional agitation.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude hydroalcoholic extract.

-

-

Bioassay Screening (Vasorelaxation Assay):

-

Subject the crude extract to a vasorelaxation assay (see Protocol 4.2) to confirm activity.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Suspend the active crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Evaporate the solvents from each fraction to yield the respective n-hexane, chloroform, and ethyl acetate fractions.

-

Screen each fraction for vasorelaxant activity to identify the most active fraction(s). The literature indicates that coumarins like this compound would likely concentrate in the chloroform or ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Subject the most active fraction (e.g., 10 g) to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v).

-

Collect fractions (e.g., 50 mL each) and monitor by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm).

-

Pool fractions with similar TLC profiles.

-

-

Further Purification and Isolation:

-

Subject the active pooled fractions to further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).

-

This process should lead to the isolation of pure compounds, including this compound.

-

-

Structure Elucidation:

-

Confirm the identity and structure of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC) and Mass Spectrometry (MS).

-

Vasorelaxation Assay on Isolated Rat Aorta

This protocol describes a standard ex vivo method to assess the vasorelaxant effects of isolated compounds.

-

Preparation of Aortic Rings:

-

Humanely euthanize a male Wistar rat (250-300 g) following institutional guidelines.

-

Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 120, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 10).

-

Clean the aorta of adhering connective tissue and fat. For endothelium-denuded experiments, gently rub the intimal surface with a forceps tip.

-

Cut the aorta into rings of 3-4 mm in length.

-

-

Isometric Tension Measurement:

-

Suspend the aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Apply a resting tension of 1.5 g and allow the rings to equilibrate for at least 60 minutes, replacing the bath solution every 15 minutes.

-

-

Contraction and Viability Check:

-

Induce a stable contraction by adding a vasoconstrictor agent to the bath. Common agents include Phenylephrine (Phe, e.g., 1 µM) or a high concentration of Potassium Chloride (KCl, e.g., 60-80 mM).

-

Once the contraction reaches a stable plateau, the vasorelaxant effect of the test compound can be assessed.

-

-

Evaluation of Vasorelaxant Activity:

-

Add the test compound (this compound, dissolved in a suitable solvent like DMSO) to the organ bath in a cumulative concentration-response manner (e.g., from 1 nM to 100 µM).

-

Record the relaxation response at each concentration. Relaxation is typically expressed as a percentage of the pre-contraction induced by Phe or KCl.

-

Construct a concentration-response curve and calculate the IC₅₀ (the concentration of the compound that produces 50% of the maximal relaxation).

-

-

Mechanism of Action Studies (Optional):

-

To investigate the signaling pathway, pre-incubate the aortic rings with specific inhibitors before adding the vasoconstrictor and test compound. Examples include L-NAME (an eNOS inhibitor) or glibenclamide (a K-ATP channel blocker).

-

Mandatory Visualizations

Conclusion

This compound stands as a noteworthy bioactive coumarin whose significance is amplified by its taxonomic context. While its direct source, Cedrelopsis grevei, resides within the Ptaeroxylaceae family, the strong chemotaxonomic evidence, particularly the co-occurrence of coumarins and limonoids, provides a critical link to the chemically rich and pharmacologically important Meliaceae family. The vasorelaxant properties attributed to this compound align with the known activities of many coumarins, which typically modulate vascular tone through pathways involving calcium and potassium channels, as well as the nitric oxide signaling cascade.

For researchers in drug development, this compound and its plant sources represent valuable leads. Further investigation is warranted to precisely quantify its vasorelaxant potency and to fully elucidate its specific mechanism of action. The protocols and data presented in this guide offer a foundational framework for such future research, underscoring the potential of exploring taxonomically related plant families for novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of O-Methylcedrelopsin from Toddalia asiatica Roots

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and isolation of O-Methylcedrelopsin, a coumarin (B35378) with potential therapeutic properties, from the roots of Toddalia asiatica. The protocol outlines a comprehensive workflow from sample preparation to purification and analysis. Additionally, this document includes quantitative data on typical extraction yields of related compounds, analytical methods for characterization, and a proposed signaling pathway for its vasorelaxant activity. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a medicinal plant traditionally used in various regions for treating a range of ailments. The roots of this plant are a known source of various bioactive compounds, including coumarins. This compound is a specific coumarin found in the roots of Toddalia asiatica and has been noted for its potential vasorelaxing properties.[1] This protocol details a reproducible method for its extraction and purification, providing a foundation for further pharmacological investigation and drug development.

Materials and Methods

Plant Material

-

Source: Dried roots of Toddalia asiatica.

-

Preparation: The roots should be washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Reagents and Solvents

-

Methanol (B129727) (ACS grade)

-

Ethanol (95%)

-

Ethyl acetate (B1210297) (ACS grade)

-

Hexane (B92381) (ACS grade)

-

Chloroform (ACS grade)

-

Dichloromethane (ACS grade)

-

Silica (B1680970) gel (for column chromatography, 70-230 mesh)

-

Pre-coated silica gel TLC plates (GF254)

-

This compound standard (for analytical comparison)

Equipment

-

Soxhlet apparatus

-

Rotary evaporator

-

Chromatography columns

-

UV lamp for TLC visualization

-

High-Performance Liquid Chromatography (HPLC) system

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Lyophilizer (optional)

Experimental Protocols

Extraction of Crude Extract

A systematic extraction process is employed to isolate the coumarin-rich fraction from the powdered roots of Toddalia asiatica.

-

Defatting: The powdered root material (approximately 500 g) is first defatted with hexane using a Soxhlet apparatus for 6-8 hours to remove nonpolar constituents.

-

Methanol Extraction: The defatted plant material is then air-dried to remove residual hexane and subsequently extracted with methanol using the Soxhlet apparatus for 12-18 hours.

-

Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The dried crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: ethyl acetate and then n-butanol.

-

The ethyl acetate fraction, which is expected to contain the majority of coumarins, is collected.

-

The solvent is removed from the ethyl acetate fraction using a rotary evaporator to yield a dried fraction.

Isolation and Purification of this compound

Column chromatography is a standard and effective method for the purification of individual compounds from a complex mixture.

-

Column Preparation: A glass column is packed with silica gel (70-230 mesh) using a slurry method with hexane.

-

Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Fractions of 20-30 mL are collected and monitored by Thin Layer Chromatography (TLC).

-

TLC Analysis: The collected fractions are spotted on TLC plates and developed using a hexane:ethyl acetate (e.g., 7:3 v/v) mobile phase. The spots are visualized under UV light (254 nm and 365 nm).

-

Pooling and Crystallization: Fractions showing a prominent spot corresponding to the Rf value of this compound are pooled together. The solvent is evaporated, and the residue is recrystallized from a suitable solvent system (e.g., methanol-chloroform) to obtain pure this compound.

Data Presentation

While specific quantitative data for the yield of this compound from Toddalia asiatica roots is not extensively reported in the literature, the following table provides a general expectation for coumarin yields from plant materials and analytical parameters for this compound.

| Parameter | Value | Reference / Notes |

| Extraction Yield | ||

| Crude Methanol Extract | 5 - 15% (w/w) of dried root powder | Based on general plant extraction protocols. |

| Ethyl Acetate Fraction | 1 - 5% (w/w) of crude extract | Highly variable depending on the plant material and extraction efficiency. |

| Pure this compound | Not specifically reported | Yield is dependent on the concentration in the specific plant batch and the efficiency of the purification. |

| Analytical Data | ||

| Molecular Formula | C₁₆H₁₈O₄ | PubChem CID: 155937 |

| Molecular Weight | 274.31 g/mol | PubChem CID: 155937 |

| HPLC Conditions (Proposed) | ||

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | A common reverse-phase column for coumarin analysis. |

| Mobile Phase | Acetonitrile:Water (Gradient) | A typical gradient could be 30:70 to 80:20 over 30 minutes. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection Wavelength | ~320 nm | Coumarins typically have strong UV absorbance in this region. |

| GC-MS Conditions (Proposed) | ||

| Column | DB-5ms or equivalent (30m x 0.25mm) | A standard nonpolar column suitable for a wide range of compounds. |

| Carrier Gas | Helium | Inert carrier gas. |

| Temperature Program | 100°C to 280°C at 10°C/min | A general program; optimization would be required. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for GC-MS. |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for Vasorelaxant Activity

This compound has been reported to possess vasorelaxing properties.[1] While the specific signaling cascade for this compound is not fully elucidated, the following diagram illustrates a plausible mechanism based on the known actions of other vasorelaxant coumarins.

Caption: Proposed mechanism of vasorelaxation by this compound.

Conclusion

The protocol described provides a robust framework for the successful extraction and isolation of this compound from the roots of Toddalia asiatica. The provided analytical parameters and the proposed mechanism of action offer a starting point for further characterization and pharmacological evaluation of this promising natural product. Researchers are encouraged to optimize the outlined steps to suit their specific laboratory conditions and research objectives.

References

Application Notes and Protocols: Chemical Synthesis of O-Methylcedrelopsin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylcedrelopsin is a naturally occurring pyranocoumarin (B1669404) that has garnered interest for its potential vasorelaxing properties. As a member of the coumarin (B35378) family, it belongs to a class of compounds known for a wide range of biological activities. The development of a robust chemical synthesis for this compound and its derivatives is crucial for enabling further investigation into its therapeutic potential, structure-activity relationships (SAR), and mechanism of action.

This document provides a proposed synthetic route for this compound, as a specific total synthesis has not been widely reported in the available literature. The outlined protocols are based on established synthetic methodologies for the pyranocoumarin scaffold. Additionally, this document details the synthesis of hypothetical derivatives to facilitate SAR studies and provides insights into the potential signaling pathway involved in its vasodilatory effects.

Proposed Chemical Synthesis of this compound

The proposed synthesis of this compound (4) is a multi-step process commencing with the commercially available precursor, 3,4-dihydroxy-5-methoxybenzaldehyde (B181199) (1). The key steps involve the formation of the coumarin core via a Pechmann condensation, followed by prenylation and subsequent intramolecular cyclization to construct the pyran ring.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Quantitative Data for Proposed Synthesis

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound. These values are estimates based on typical yields and reaction times for similar transformations.

| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pechmann Condensation | 3,4-Dihydroxy-5-methoxybenzaldehyde, Ethyl acetoacetate (B1235776) | Amberlyst-15 | Toluene | 110 | 12 | 75 |

| 2 | Prenylation | 7,8-Dihydroxy-6-methoxycoumarin, Prenyl bromide | K₂CO₃ | Acetone | 60 | 8 | 60 |

| 3 | Intramolecular Cyclization | 7-Hydroxy-8-(3-methylbut-2-en-1-yl)-6-methoxycoumarin | p-TsOH | Dichloromethane | 25 | 24 | 85 |

Experimental Protocols

Step 1: Synthesis of 7,8-Dihydroxy-6-methoxycoumarin (2) via Pechmann Condensation

-

To a solution of 3,4-dihydroxy-5-methoxybenzaldehyde (1) (1.0 eq) in toluene, add ethyl acetoacetate (1.2 eq).

-

Add Amberlyst-15 resin (20% w/w of the aldehyde).

-

Reflux the reaction mixture at 110°C for 12 hours with a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-